Spectroscopic and Spectrometric Characterization of 5-(4-Azidophenyl)furan-2-carboxylic acid: A Technical Guide
Spectroscopic and Spectrometric Characterization of 5-(4-Azidophenyl)furan-2-carboxylic acid: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of 5-(4-azidophenyl)furan-2-carboxylic acid, a compound of interest for researchers in medicinal chemistry and drug development. The methodologies and data interpretation presented herein are grounded in established analytical principles and validated through reference to analogous molecular structures.
Introduction
5-(4-Azidophenyl)furan-2-carboxylic acid is a bifunctional organic molecule incorporating a furan-2-carboxylic acid moiety and a phenyl azide group. The furan-2-carboxylic acid scaffold is a known pharmacophore present in various biologically active compounds. The phenyl azide group serves as a versatile functional handle, enabling applications such as photoaffinity labeling and click chemistry for the synthesis of more complex molecular architectures. Accurate spectroscopic and spectrometric characterization is paramount to confirm the chemical identity and purity of this compound, ensuring the reliability of subsequent biological and chemical studies. This guide will detail the expected NMR and MS data, provide standardized protocols for their acquisition, and offer insights into the interpretation of the resulting spectra.
Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. For 5-(4-azidophenyl)furan-2-carboxylic acid, electrospray ionization (ESI) is the preferred method due to the presence of an ionizable carboxylic acid group.[1][2][3]
Theoretical Principles of ESI-MS
Electrospray ionization is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[1][2][3] For a carboxylic acid like 5-(4-azidophenyl)furan-2-carboxylic acid, analysis is typically performed in negative ion mode, where the acidic proton is lost to form the [M-H]⁻ ion. The high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, then measures the mass-to-charge ratio (m/z) of this ion with high precision, allowing for the confident determination of its elemental formula.
Experimental Protocol: High-Resolution Mass Spectrometry
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Sample Preparation: Dissolve a small amount of 5-(4-azidophenyl)furan-2-carboxylic acid in a suitable solvent such as methanol or acetonitrile to a final concentration of approximately 1 mg/mL. Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
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ESI Source Parameters (Negative Ion Mode):
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Capillary Voltage: 3.0-4.0 kV
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Nebulizing Gas (N₂): 1-2 Bar
-
Drying Gas (N₂): 6-10 L/min
-
Drying Gas Temperature: 180-220 °C
-
-
Mass Analyzer Parameters:
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Mass Range: m/z 50-500
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Acquisition Mode: Full scan
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Resolution: >10,000 (FWHM)
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-
Data Analysis: The acquired spectrum is analyzed to determine the accurate mass of the [M-H]⁻ ion. The theoretical exact mass is calculated from the elemental formula (C₁₁H₇N₃O₃), and the measured mass is compared to this value.
Predicted Mass Spectrum and Data Interpretation
The elemental formula for 5-(4-azidophenyl)furan-2-carboxylic acid is C₁₁H₇N₃O₃. The predicted high-resolution mass spectrometry data is summarized in the table below.
| Ion | Calculated m/z |
| [M-H]⁻ | 228.0415 |
| [M+H]⁺ | 230.0560 |
| [M+Na]⁺ | 252.0380 |
The primary ion observed in negative mode ESI-MS will be the deprotonated molecule [M-H]⁻ at m/z 228.0415. The high resolution of the measurement allows for the differentiation from other potential elemental compositions with the same nominal mass. While less common for carboxylic acids, analysis in positive ion mode may show the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺.
Experimental Workflow for HRMS Analysis
Caption: Workflow for HRMS analysis of 5-(4-azidophenyl)furan-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of 5-(4-azidophenyl)furan-2-carboxylic acid.
Theoretical Principles of NMR
NMR spectroscopy is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. The chemical environment of each nucleus influences its resonance frequency, resulting in a unique chemical shift (δ) for each non-equivalent nucleus. The integration of the signal in ¹H NMR is proportional to the number of protons, and the splitting pattern (multiplicity) arises from spin-spin coupling between neighboring nuclei, providing information on the connectivity of atoms.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 5-(4-azidophenyl)furan-2-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with deuterium in some solvents. DMSO-d₆ is often preferred for observing carboxylic acid protons.[4][5][6][7]
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment.
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Spectral Width: 0-16 ppm.
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Number of Scans: 16-64, depending on sample concentration.
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Relaxation Delay: 1-5 seconds.
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-
¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
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Spectral Width: 0-200 ppm.
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Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
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Relaxation Delay: 2 seconds.
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-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum and Interpretation
The expected ¹H NMR spectrum of 5-(4-azidophenyl)furan-2-carboxylic acid in DMSO-d₆ is presented below. The chemical shifts are predicted based on the known data for the structurally similar 5-(4-nitrophenyl)furan-2-carboxylic acid, with adjustments for the electronic effect of the azide group.[8][9] The azide group is less electron-withdrawing than the nitro group, which will result in a slight upfield shift for the protons on the phenyl ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| COOH | ~13.0 | broad singlet | 1H |
| Phenyl H (ortho to azide) | ~7.8-8.0 | doublet | 2H |
| Phenyl H (meta to azide) | ~7.2-7.4 | doublet | 2H |
| Furan H (position 3) | ~7.4-7.5 | doublet | 1H |
| Furan H (position 4) | ~7.3-7.4 | doublet | 1H |
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Carboxylic Acid Proton: This proton is expected to appear as a broad singlet at a very downfield chemical shift due to its acidic nature and hydrogen bonding with the DMSO solvent.
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Phenyl Protons: The para-substituted phenyl ring will exhibit an AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing azide group will be deshielded and appear further downfield compared to the protons meta to the azide.
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Furan Protons: The two protons on the furan ring will appear as doublets due to coupling to each other (³JHH ≈ 3-4 Hz).
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum in DMSO-d₆ is detailed below, with assignments based on the nitro analogue and general chemical shift ranges for similar functional groups.[8][9][10]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| COOH | ~160 |
| Furan C (position 2) | ~146 |
| Furan C (position 5) | ~154 |
| Phenyl C (ipso to azide) | ~140 |
| Phenyl C (ipso to furan) | ~128 |
| Phenyl C (ortho to azide) | ~126 |
| Phenyl C (meta to azide) | ~120 |
| Furan C (position 3) | ~120 |
| Furan C (position 4) | ~112 |
The quaternary carbons (ipso-carbons and carbonyl carbon) will generally have lower intensities than the protonated carbons.
Experimental Workflow for NMR Analysis
Caption: Workflow for ¹H and ¹³C NMR analysis of 5-(4-azidophenyl)furan-2-carboxylic acid.
Conclusion
The combined application of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust and unambiguous characterization of 5-(4-azidophenyl)furan-2-carboxylic acid. HRMS confirms the elemental composition with high accuracy, while ¹H and ¹³C NMR spectroscopy elucidates the precise molecular structure and connectivity. The experimental protocols and predicted spectral data presented in this guide serve as a valuable resource for researchers working with this compound, ensuring its correct identification and facilitating its use in further scientific investigations.
References
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Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances, 14(50), 36931-36941. [Link]
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Kruve, A. (2021). Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites, 11(6), 384. [Link]
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Abrahamsson, D., Koronaiou, L. A., Johnson, T., Yang, J., Jia, X., & Lambropoulou, D. A. (2024). Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. [Link]
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Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1513. [Link]
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Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]
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PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information Aerobic Oxidative α-Arylation of Furans with Boronic Acids via Pd(II)-Catalyzed C–C Bond Cleavage of P. [Link]
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